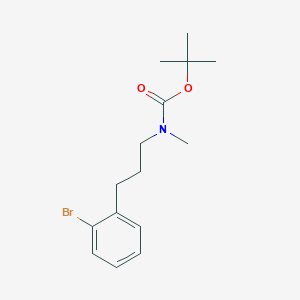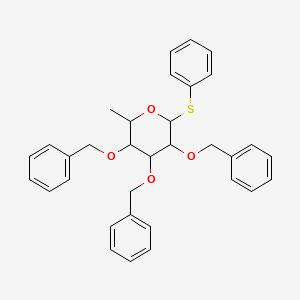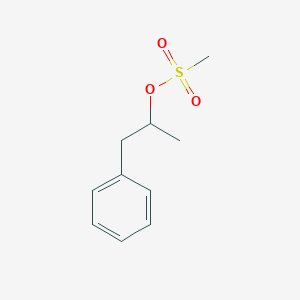
3-Chloro-2-(cyclopentylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(cyclopentylmethoxy)benzoic acid is an organic compound with the molecular formula C14H15ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with cyclopentylmethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-Chloro-2-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Conditions typically involve anhydrous solvents and controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids, such as 3-amino-2-(cyclopentylmethoxy)benzoic acid.
Oxidation Reactions: Products include carboxylic acids and ketones, such as 3-chloro-2-(cyclopentylmethoxy)benzaldehyde.
Reduction Reactions: Products include alcohols and alkanes, such as 3-chloro-2-(cyclopentylmethoxy)benzyl alcohol.
科学的研究の応用
3-Chloro-2-(cyclopentylmethoxy)benzoic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of new biochemical assays. It is also used as a probe to study enzyme-substrate interactions.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents. It is also being investigated for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and ion channels, to exert its effects.
類似化合物との比較
3-Chloro-2-(cyclopentylmethoxy)benzoic acid can be compared with other similar compounds, such as:
3-Chloro-2-methoxybenzoic acid: This compound lacks the cyclopentylmethoxy group and has different chemical and biological properties.
2-(Cyclopentylmethoxy)benzoic acid: This compound lacks the chlorine atom at the 3-position and has different reactivity and applications.
3-Chloro-2-(methoxymethyl)benzoic acid: This compound has a methoxymethyl group instead of a cyclopentylmethoxy group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H15ClO3 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
3-chloro-2-(cyclopentylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-3-6-10(13(15)16)12(11)17-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,15,16) |
InChIキー |
QJJZDHFCZQWJNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC2=C(C=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



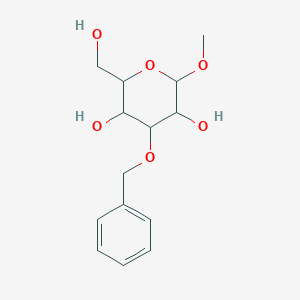

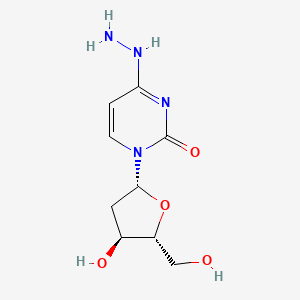
![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)

